N-(1-Amino-2-butanyl)-5-methyl-2-pyrazinecarboxamide

Catalog No.
S13626245
CAS No.
M.F
C10H16N4O
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-Amino-2-butanyl)-5-methyl-2-pyrazinecarboxami...

Product Name

N-(1-Amino-2-butanyl)-5-methyl-2-pyrazinecarboxamide

IUPAC Name

N-(1-aminobutan-2-yl)-5-methylpyrazine-2-carboxamide

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C10H16N4O/c1-3-8(4-11)14-10(15)9-6-12-7(2)5-13-9/h5-6,8H,3-4,11H2,1-2H3,(H,14,15)

InChI Key

SQFVUVWFECZDTK-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)NC(=O)C1=NC=C(N=C1)C

N-(1-Amino-2-butanyl)-5-methyl-2-pyrazinecarboxamide is a compound characterized by its pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. This compound features a carboxamide functional group and an aminoalkyl substituent, specifically 1-amino-2-butyl. Its molecular structure suggests potential biological activity due to the presence of both the pyrazine and carboxamide moieties, which are known for their roles in various pharmacological applications.

The chemical reactivity of N-(1-Amino-2-butanyl)-5-methyl-2-pyrazinecarboxamide can be explored through various synthetic transformations typical for pyrazine derivatives. Key reactions include:

  • Acylation: The carboxamide group can undergo acylation reactions with acyl chlorides or anhydrides to form more complex derivatives.
  • Nucleophilic substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Reduction: The carbonyl group in the carboxamide can be reduced to form amines or alcohols under appropriate conditions.

These reactions highlight the versatility of the compound in synthetic organic chemistry.

Compounds containing pyrazine and carboxamide groups have been studied for various biological activities, including:

  • Antimicrobial properties: Pyrazinecarboxamides exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, some substituted pyrazinecarboxamides have shown promising results as inhibitors of photosynthesis in plant systems, suggesting potential herbicidal activity .
  • Anticancer effects: Certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation, particularly in lung cancer models, indicating their potential as therapeutic agents .
  • Enzyme inhibition: The structural features of N-(1-Amino-2-butanyl)-5-methyl-2-pyrazinecarboxamide may allow it to interact with specific enzymes, affecting metabolic pathways relevant to disease states.

The synthesis of N-(1-Amino-2-butanyl)-5-methyl-2-pyrazinecarboxamide typically involves several steps:

  • Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors such as 2-amino-5-methylpyridine and suitable carbonyl compounds.
  • Introduction of the carboxamide group: This is often accomplished by reacting the corresponding acid chloride with an amine.
  • Alkylation: The introduction of the 1-amino-2-butyl group can be performed via alkylation reactions using suitable alkyl halides or other electrophiles.

These methods provide a pathway to synthesize this compound with controlled modifications to optimize its biological properties.

N-(1-Amino-2-butanyl)-5-methyl-2-pyrazinecarboxamide has potential applications in various fields:

  • Pharmaceutical development: As a lead compound for designing new drugs targeting microbial infections or cancer.
  • Agricultural chemistry: Potential use as a herbicide or fungicide due to its biological activity against plant pathogens.
  • Material science: Exploration of its properties for use in developing new materials with specific electronic or optical characteristics.

Interaction studies involving N-(1-Amino-2-butanyl)-5-methyl-2-pyrazinecarboxamide focus on its binding affinity and inhibitory effects on biological targets. These studies often employ techniques such as:

  • Molecular docking: To predict how the compound interacts with specific enzymes or receptors at the molecular level.
  • In vitro assays: To evaluate its effectiveness in inhibiting cellular processes relevant to disease mechanisms.

Such studies are crucial for understanding the compound's mechanism of action and guiding further development.

N-(1-Amino-2-butanyl)-5-methyl-2-pyrazinecarboxamide shares structural similarities with various other compounds in the pyrazinecarboxamide family. Here are some comparable compounds:

Compound NameStructure FeaturesBiological Activity
5-Methylpyrazine-2-carboxamidePyrazine ring with methyl and carboxamide groupsAntimicrobial
N-(4-Methylphenyl)pyrazine-2-carboxamideSubstituted phenyl group on pyrazineAnticancer
6-Chloropyrazine-2-carboxamideChlorinated derivativeHerbicidal properties

Uniqueness

N-(1-Amino-2-butanyl)-5-methyl-2-pyrazinecarboxamide is unique due to its specific aminoalkyl substitution, which may enhance its solubility and bioavailability compared to other derivatives. This structural characteristic could potentially lead to improved pharmacological profiles, making it a subject of interest for further research.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

208.13241115 g/mol

Monoisotopic Mass

208.13241115 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

Explore Compound Types